molecular formula C30H23FN2O8S B13803638 [(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate

[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate

Cat. No.: B13803638
M. Wt: 590.6 g/mol
InChI Key: DNDVKZIJKXFMBL-IGRGDXOOSA-N
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Description

[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a fluorine atom, and multiple benzoate groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection of hydroxyl groups, the introduction of the pyrimidine ring, and the final deprotection and purification steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

Chemistry

In chemistry, [(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Its unique structure and reactivity could lead to the development of new drugs or treatments for various diseases.

Industry

In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
  • 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate stands out due to its unique combination of functional groups and structural features. The presence of the fluorine atom and the sulfanylidenepyrimidinyl group provides distinct reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C30H23FN2O8S

Molecular Weight

590.6 g/mol

IUPAC Name

[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C30H23FN2O8S/c31-21-16-33(30(37)32-25(21)42)26-24(41-29(36)20-14-8-3-9-15-20)23(40-28(35)19-12-6-2-7-13-19)22(39-26)17-38-27(34)18-10-4-1-5-11-18/h1-16,22-24,26H,17H2,(H,32,37,42)/t22-,23-,24-,26-/m0/s1

InChI Key

DNDVKZIJKXFMBL-IGRGDXOOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=C(C(=S)NC3=O)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=S)NC3=O)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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